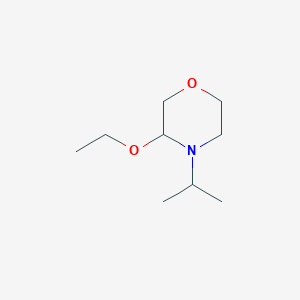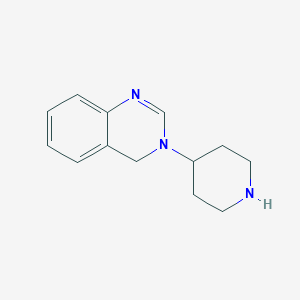
3-(Piperidin-4-yl)-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)-3,4-dihydroquinazoline is a heterocyclic compound that features both a piperidine ring and a quinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine-4-carboxylic acid with 2-aminobenzylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can have different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
3-(Piperidin-4-yl)-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yl)-1,2,4-triazine
- 3-(Piperidin-4-yl)-1,2,3-benzotriazine
- 3-(Piperidin-4-yl)-1,2,4-benzothiadiazine
Uniqueness
3-(Piperidin-4-yl)-3,4-dihydroquinazoline is unique due to its specific combination of a piperidine ring and a quinazoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and its potential pharmacological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-piperidin-4-yl-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-11(3-1)9-16(10-15-13)12-5-7-14-8-6-12/h1-4,10,12,14H,5-9H2 |
InChI Key |
CXZJHMUJXXGJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


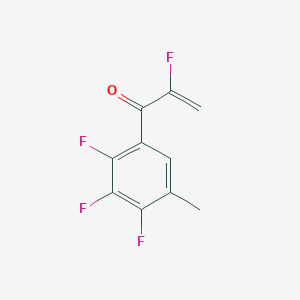


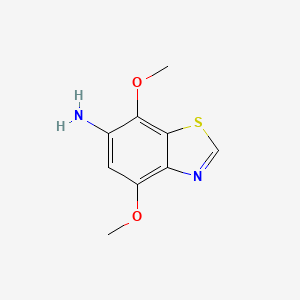
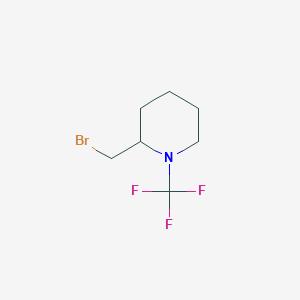
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
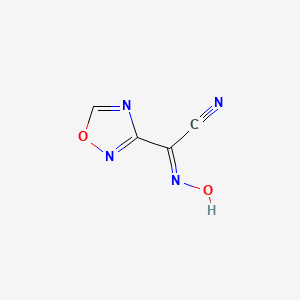
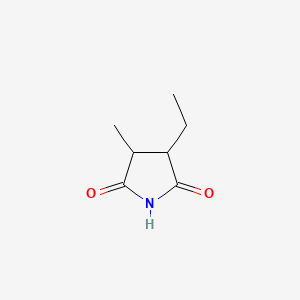
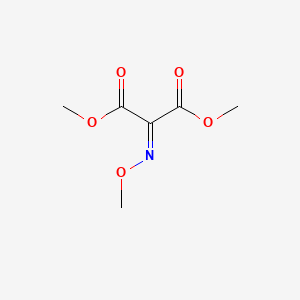
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
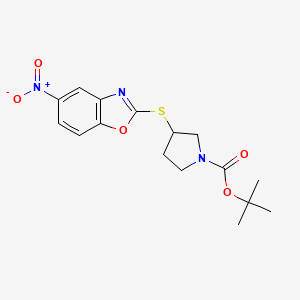
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)

